N,N'-双(2-羟基苯甲基)乙二胺

描述

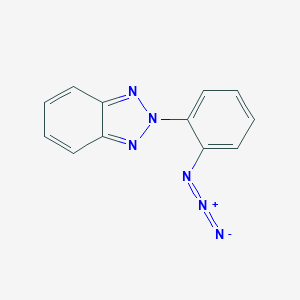

N,N'-Bis(2-hydroxybenzyl)ethylenediamine, commonly referred to as BHED, is a versatile chemical compound used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 305.3 g/mol. BHED is soluble in water and has a melting point of 183-185 °C. BHED is used in a wide range of research and laboratory experiments, including organic synthesis, biochemistry, and pharmacology.

科学研究应用

癌细胞系中的细胞毒活性

N,N'-双(2-羟基苯甲基)乙二胺衍生物已经表现出对各种人类癌细胞系的细胞毒活性,包括肺癌、乳腺癌和前列腺癌。这些化合物已被证明能够在细胞周期的不同阶段引起细胞停滞,并导致这些癌细胞系的线粒体膜电位丧失 (Musa, Badisa, & Latinwo, 2014)。

铁螯合作用

N,N'-双(2-羟基苯甲基)乙二胺的一些衍生物,如N,N'-双(2-羟基苯基)乙二胺-N,N'-二乙酸及其酯类,已被研究其铁螯合效力。它们被用作铁螯合的前药,并显示出改善口服铁螯合活性和减少毒性的潜力 (Pitt et al., 1986)。

改善的膜通透性

N,N'-双(2-羟基苯甲基)乙二胺的衍生物已被改良以提高其母体螯合剂HBED的膜通透性。这些改进已导致对氧化应激的优越细胞保护,表明将HBED更有效地传递的潜在治疗用途 (Thiele & Sloan, 2016)。

放射性药物应用

已对类似于N,N'-双(2-羟基苯甲基)乙二胺的多齿配体的镓和铟络合物的生物分布进行了研究。这些研究对于开发放射性药物至关重要,因为它们提供了有关这些化合物通过肝胆系统或尿路的快速清除的见解 (Mathias et al., 1988)。

席夫碱配体和放射标记

N,N'-双(2-羟基苯甲基)乙二胺衍生物已被用于合成新型双功能席夫碱配体。这些配体在放射标记和医学成像方面具有重要意义,特别是在新型放射性药物的开发中 (Mishra et al., 2003)。

作用机制

Target of Action

The primary target of N,N’-Bis(2-hydroxybenzyl)ethylenediamine, also known as HBED, is the iron requirement of Pseudomonas aeruginosa , a common bacterium . By targeting the iron requirement, HBED acts as an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa .

Mode of Action

HBED is a synthetic hexadentate iron chelator . It works by depriving P. aeruginosa of iron, which results in decreased growth, increased pyoverdine production, and under anaerobic conditions, decreased biofilm formation . This iron deprivation is a result of HBED’s strong binding to divalent and trivalent metal ions .

Biochemical Pathways

The biochemical pathway affected by HBED involves the iron metabolism of P. aeruginosa. By chelating iron, HBED disrupts the normal iron-dependent processes within the bacterium, leading to decreased growth and biofilm formation .

Pharmacokinetics

Its strong binding to metal ions suggests that it may have a high affinity for biological tissues rich in these ions

Result of Action

The result of HBED’s action is a significant reduction in the growth and biofilm formation of P. aeruginosa . When combined with colistin, an antibiotic, HBED significantly enhances the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm . In addition, HBED has been found to exhibit cytotoxic activity towards certain human cancer cell lines .

Action Environment

The action of HBED is influenced by environmental factors such as the presence of oxygen. HBED inhibits the growth and biofilm formation of all clinical strains under aerobic and anaerobic conditions, but inhibitory effects against PAO1, a reference strain of P. aeruginosa, were predominantly exerted under anaerobic conditions . Furthermore, the stability of HBED in soil over time suggests that it may be a long-lasting alternative to other iron chelators .

安全和危害

生化分析

Biochemical Properties

N,N’-Bis(2-hydroxybenzyl)ethylenediamine has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

N,N’-Bis(2-hydroxybenzyl)ethylenediamine has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N’-Bis(2-hydroxybenzyl)ethylenediamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

属性

IUPAC Name |

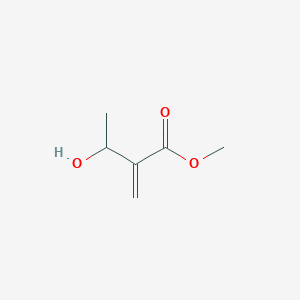

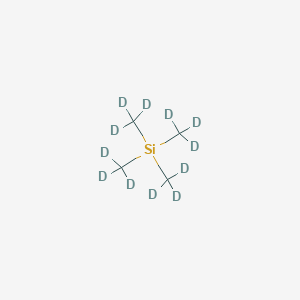

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXJCXPSODAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276766 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18653-98-0 | |

| Record name | 18653-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)